

# BDP TMR NHS Ester: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: BDP TMR NHS ester

Cat. No.: B606004

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BDP TMR NHS ester**, a fluorescent dye widely utilized in biological research. This document details its core properties, experimental protocols for its use, and visual representations of key applications, serving as a vital resource for professionals in life sciences and drug development.

## Core Properties and Characteristics

**BDP TMR NHS ester** is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its robust chemical and photophysical properties make it an excellent choice for labeling proteins, peptides, and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines under mild conditions to form a stable amide bond.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C25H24BF2N3O5	[1]
Molecular Weight	495.28 g/mol	[1]
Appearance	Purple solid	[1]
Solubility	Good in most organic solvents (e.g., DMF, DMSO, DCM, acetone)	[1][2]
Storage Conditions	Store at -20°C, protected from light and moisture.	

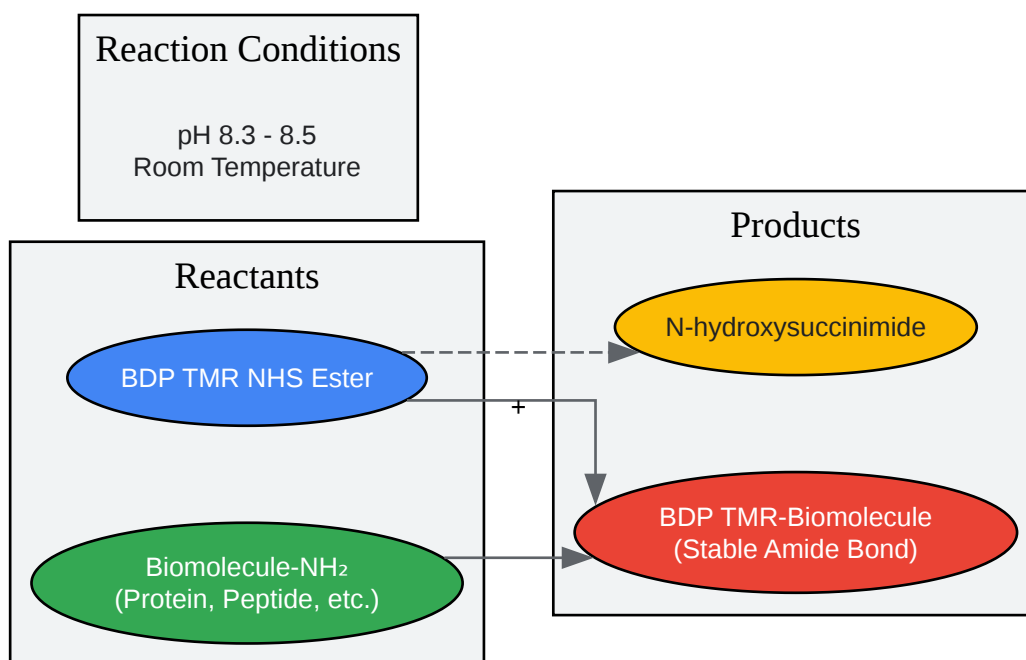
## Spectral Properties

**BDP TMR NHS ester** exhibits strong absorption and fluorescence in the orange-red region of the spectrum, making it compatible with common excitation sources and filter sets. Its high quantum yield and extinction coefficient contribute to its exceptional brightness.

Spectral Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~545 nm	
Emission Maximum ( $\lambda_{em}$ )	~570 nm	
Molar Extinction Coefficient ( $\epsilon$ )	55,000 - 60,000 M <sup>-1</sup> cm <sup>-1</sup>	
Quantum Yield ( $\Phi$ )	~0.95	
Stokes Shift	~25 nm	

## Bioconjugation with BDP TMR NHS Ester

The primary application of **BDP TMR NHS ester** is the covalent labeling of biomolecules. The NHS ester reacts specifically with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.



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Caption: Covalent labeling of a biomolecule with **BDP TMR NHS ester**.

## Experimental Protocols

### Protein Labeling with **BDP TMR NHS Ester**

This protocol provides a general procedure for labeling proteins with **BDP TMR NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

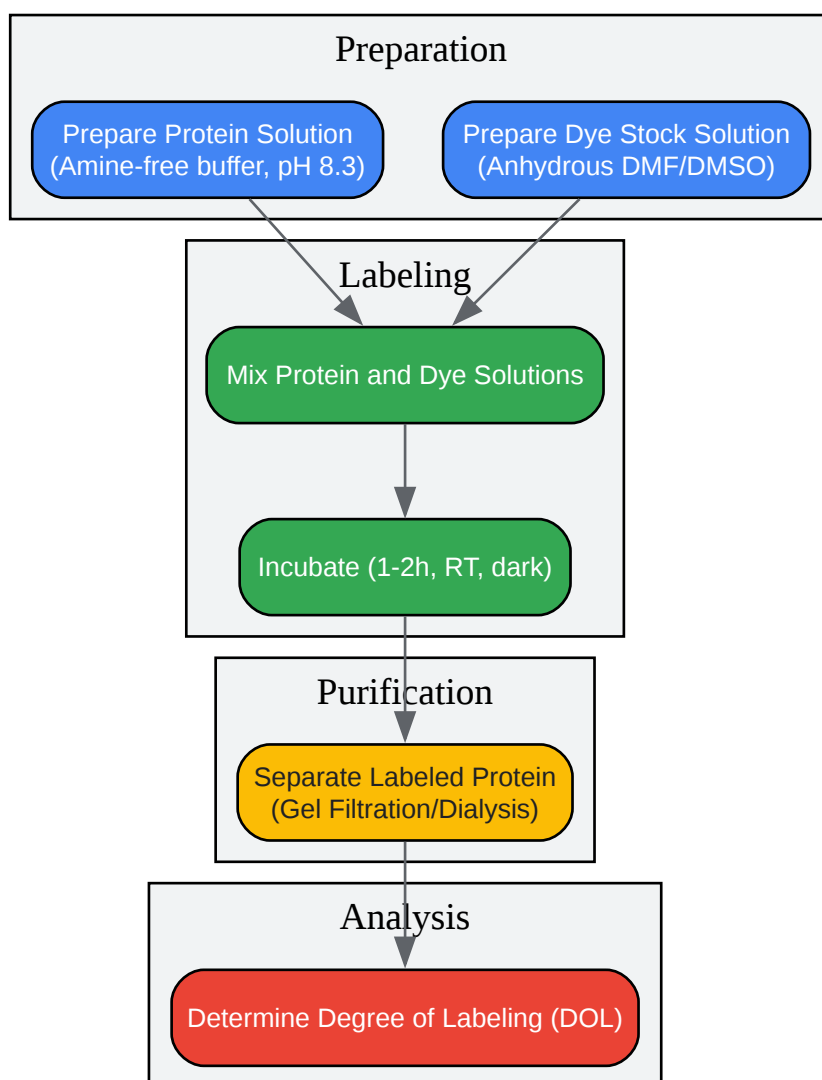
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **BDP TMR NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO<sub>3</sub>), pH 8.3
- Purification column (e.g., gel filtration or dialysis cassette)

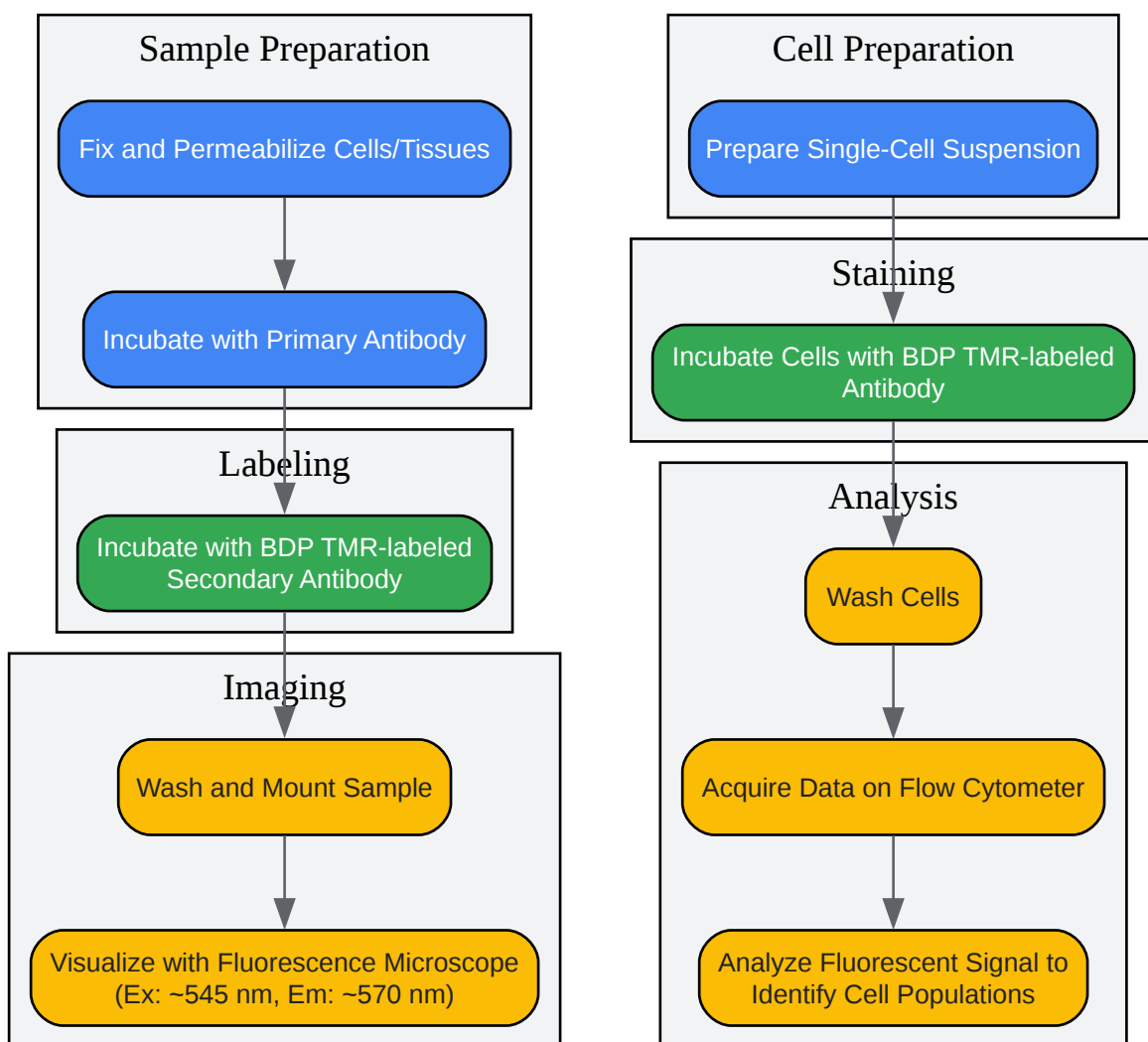
- Reaction tubes
- Vortexer and centrifuge

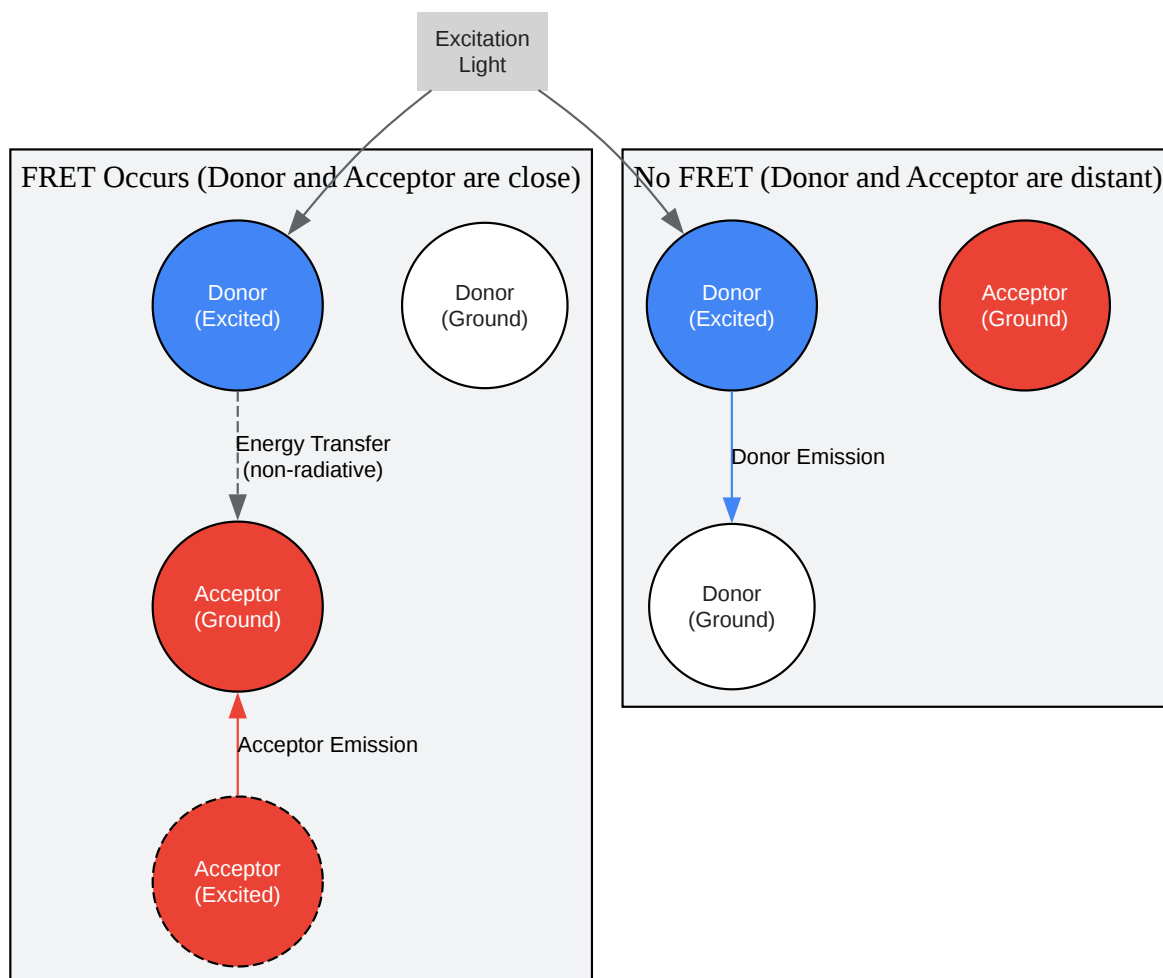
Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL.
  - If the protein is in a different buffer, exchange it for the labeling buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.
- Prepare the Dye Stock Solution:
  - Allow the vial of **BDP TMR NHS ester** to warm to room temperature before opening.
  - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. This solution should be prepared fresh.
- Labeling Reaction:
  - Calculate the required amount of dye. A molar excess of 10-20 fold of dye to protein is a common starting point for optimization.
  - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
  - Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis.
  - The first colored band to elute is the labeled protein.

- Determination of Degree of Labeling (DOL):
  - The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~545 nm).







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## References

- 1. BDP TMR NHS ester (485397-12-4) for sale [[vulcanchem.com](http://vulcanchem.com)]



- 2. lumiprobe.com [lumiprobe.com]
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